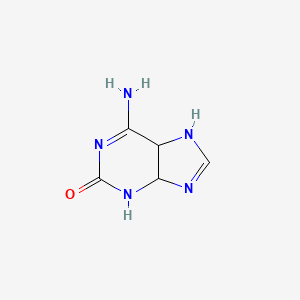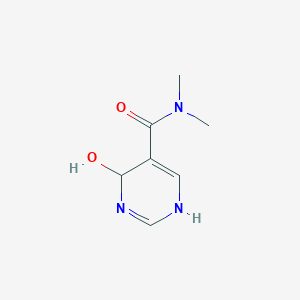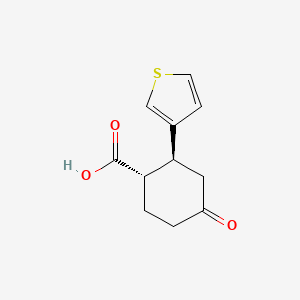
6-Amino-5,7-dihydro-4H-purin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5,7-dihydro-4H-purin-2-ol is a heterocyclic compound with the molecular formula C5H7N5O. It is a derivative of purine, a fundamental structure in biochemistry, particularly in the formation of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,7-dihydro-4H-purin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with formamide, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,7-dihydro-4H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine-2,6-dione derivatives, while substitution reactions can yield various alkylated or halogenated purine compounds .
Scientific Research Applications
6-Amino-5,7-dihydro-4H-purin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Amino-5,7-dihydro-4H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved often include those related to DNA and RNA synthesis, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Adenine: 6-Amino-9H-purin, another purine derivative involved in nucleotide synthesis.
Hypoxanthine: 6-Oxo-1,6,7,8-tetrahydropurine, a key intermediate in purine metabolism.
Uniqueness
6-Amino-5,7-dihydro-4H-purin-2-ol is unique due to its specific functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C5H7N5O |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-amino-3,4,5,7-tetrahydropurin-2-one |
InChI |
InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1-2,4H,(H,7,8)(H3,6,9,10,11) |
InChI Key |
HLCKSJMKXNAVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)



